Triethoxy(3-ethylpentan-3-yl)silane

Description

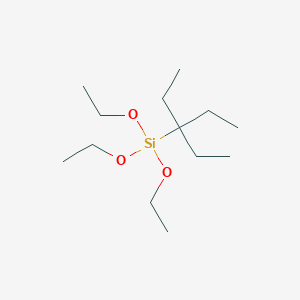

Triethoxy(3-ethylpentan-3-yl)silane is an organosilicon compound characterized by a triethoxysilyl group bonded to a branched alkyl chain (3-ethylpentan-3-yl). This structure confers unique physicochemical properties, including hydrolytic stability, surface-modification capabilities, and compatibility with organic matrices. Such silanes are widely used as coupling agents in coatings, adhesives, and composites to enhance interfacial adhesion between inorganic substrates and organic polymers . The branched alkyl chain likely reduces crystallinity compared to linear analogs, improving solubility in nonpolar solvents and thermal stability .

Properties

CAS No. |

109144-57-2 |

|---|---|

Molecular Formula |

C13H30O3Si |

Molecular Weight |

262.46 g/mol |

IUPAC Name |

triethoxy(3-ethylpentan-3-yl)silane |

InChI |

InChI=1S/C13H30O3Si/c1-7-13(8-2,9-3)17(14-10-4,15-11-5)16-12-6/h7-12H2,1-6H3 |

InChI Key |

VQMZCCWMJZIQQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy(3-ethylpentan-3-yl)silane typically involves the reaction of 3-ethylpentan-3-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

3−ethylpentan−3−ol+HSi(OC2H5)3→Triethoxy(3−ethylpentan−3−yl)silane+H2O

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high-quality output.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding silanols and siloxanes.

Reduction: It can act as a reducing agent in various organic transformations, particularly in the reduction of carbonyl compounds.

Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts such as cobalt(II) chloride and copper are often used in reduction reactions.

Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds such as alcohols.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Triethoxy(3-ethylpentan-3-yl)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of Triethoxy(3-ethylpentan-3-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation reactions that link the silane to the surface. The molecular targets include hydroxyl groups on silica surfaces, leading to the formation of stable siloxane bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triethoxy(3-ethylpentan-3-yl)silane belongs to the broader family of trialkoxysilanes. Key structural analogs include:

Key Comparative Findings

Hydrophobicity :

Fluorinated analogs (e.g., polyfluorooctyl triethoxy silane) exhibit superior water-repellency due to perfluorinated chains, but their environmental persistence raises regulatory concerns under the Stockholm Convention . In contrast, the branched alkyl chain of the target compound provides moderate hydrophobicity without bioaccumulative risks.Reactivity :

Glycidoxy-functionalized silanes (e.g., γ-glycidoxy propyl trimethoxy silane) show higher reactivity due to epoxide groups, enabling covalent bonding with hydroxyl-rich surfaces . The target compound’s ethoxy groups hydrolyze more slowly, favoring controlled surface modification.Thermal Stability :

Branched alkyl chains (as in the target compound) improve thermal stability compared to linear alkyl analogs (e.g., octyltriethoxysilane) by reducing molecular packing. Fluorinated silanes degrade at higher temperatures (>300°C) but release toxic byproducts .- Environmental Impact: Fluorinated and sulfur-containing silanes (e.g., 3,3′-Tetrathiobis(propyl-triethoxysilane)) face scrutiny due to persistence and toxicity . The target compound’s hydrocarbon structure aligns with trends toward biodegradable, non-halogenated alternatives.

Application-Specific Performance

- Coatings: Fluorinated silanes dominate high-performance water-repellent coatings but are being phased out in the EU for non-essential uses . The target compound offers a sustainable alternative for moderate hydrophobicity requirements.

Adhesives :

Glycidoxy silanes outperform in epoxy-based systems, whereas the target compound’s slower hydrolysis suits sequential layering in hybrid composites .- Electronics: Fluorinated silanes (e.g., trimethoxy-nonafluorohexylsilane) are preferred for dielectric layers, but the target compound’s lower polarity may reduce interfacial defects in polymer encapsulants .

Notes

Handling Precautions :

Trialkoxysilanes require anhydrous storage to prevent premature hydrolysis. First-aid measures for exposure include rinsing with water and seeking medical advice for eye/skin contact .- Regulatory Status: Fluorinated silanes are under review for restriction under the EU’s REACH regulation, while non-fluorinated analogs face fewer regulatory hurdles .

Synthesis : The target compound is typically synthesized via hydrosilylation or Grignard reactions, though specific protocols are proprietary in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.